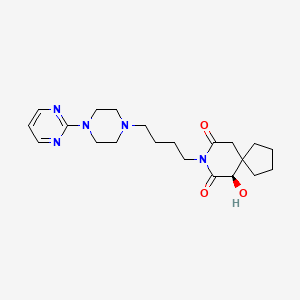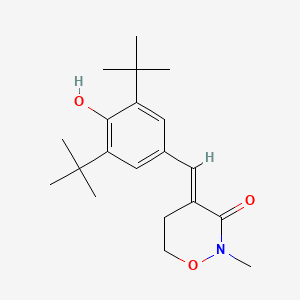
BF389
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic route for BF-389 involves the following steps:
Condensation Reaction: BF-389 is synthesized through a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-methyl-2H-1,2-oxazin-3(4H)-one.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts.
Industrial Production: The industrial production of BF-389 involves scaling up the synthetic process. Optimization ensures high yield and purity for commercial use.
Chemical Reactions Analysis
BF-389 undergoes several types of reactions:
Cyclooxygenase Inhibition: BF-389 potently inhibits cyclooxygenase (COX) with an IC50 of 0.84±0.25 μM for PGE2 production in vitro.
5-Lipoxygenase Inhibition: Interestingly, BF-389 also inhibits the 5-lipoxygenase enzyme (IC50 for in vitro LTB4 formation3.65±1.19 μM).
Common reagents and conditions used in these reactions are tailored to the specific synthetic steps. Major products formed depend on the reaction type.
Scientific Research Applications
BF-389 finds applications in various fields:
Chemistry: As a COX and 5-lipoxygenase inhibitor, it contributes to drug development.
Biology: Researchers study its effects on inflammation pathways.
Medicine: Its antiarthritic and analgesic properties make it relevant for pain management.
Industry: BF-389 may serve as a lead compound for novel drug design.
Mechanism of Action
BF-389’s mechanism involves:
COX Inhibition: By blocking COX, it reduces prostaglandin production.
5-Lipoxygenase Inhibition: It also suppresses leukotriene B4 formation.
Comparison with Similar Compounds
BF-389 stands out due to its dual inhibition of COX and 5-lipoxygenase. Similar compounds include naproxen, which shares some activity profiles with BF-389 but lacks the same wide margin of safety .
Properties
CAS No. |
127245-22-1 |
|---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one |
InChI |
InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+ |
InChI Key |
BWRYNNCGEDOTRW-GXDHUFHOSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCON(C2=O)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BF 389 BF-389 Biofor 389 dihydro-4-((3,5-bis(1,1-dimethyl)-4-hydroxyphenyl)methylene)-2-methyl-2H-1,2-oxazin-3(4H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
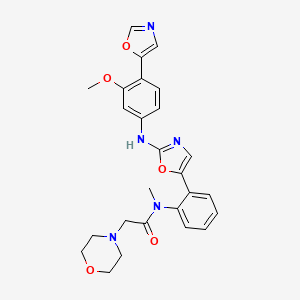

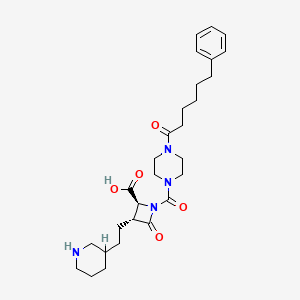
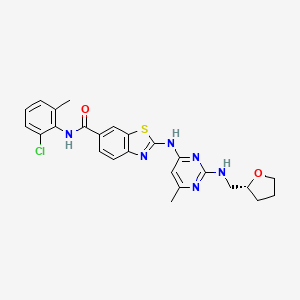
![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)
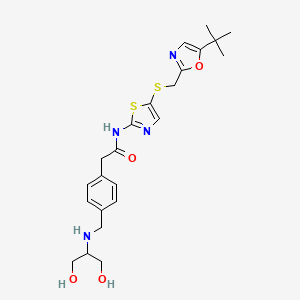
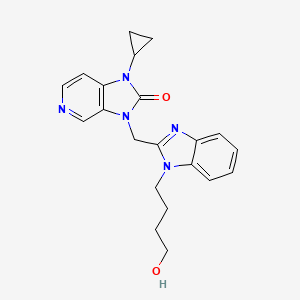
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

